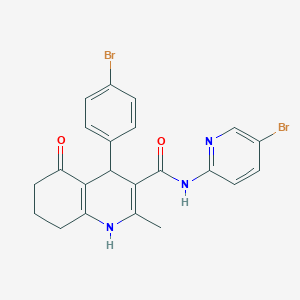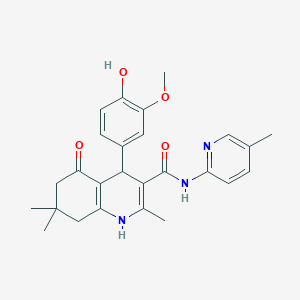
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor binds to the acetyl-lysine recognition pocket of the bromodomain of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, preventing the interaction between 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and acetylated histones. This, in turn, inhibits the recruitment of transcriptional machinery to the chromatin, resulting in the downregulation of gene expression.
Biochemical and Physiological Effects
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is its specificity towards 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, which minimizes off-target effects. However, its potency and selectivity can vary depending on the cell type and experimental conditions. Furthermore, the lack of pharmacokinetic and pharmacodynamic data limits its clinical translation.
Direcciones Futuras
There are several future directions for the research and development of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor, including the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient stratification, and the development of combination therapies with other drugs. Additionally, the exploration of its potential applications in other diseases, such as neurodegenerative diseases, is an area of active research.
Métodos De Síntesis
The synthesis of 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves the reaction of 4-bromoaniline with 5-bromo-2-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride to form the intermediate product. The intermediate product is then reacted with methyl isocyanoacetate and triethylamine to produce the final product, 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor.
Aplicaciones Científicas De Investigación
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of bromodomain-containing protein 4 (4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide), a protein that plays a crucial role in the regulation of gene expression. By inhibiting 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, 4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor can modulate the expression of genes involved in various biological processes, such as cell proliferation, differentiation, and apoptosis.
Propiedades
Nombre del producto |
4-(4-bromophenyl)-N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C22H19Br2N3O2 |
Peso molecular |
517.2 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-N-(5-bromopyridin-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H19Br2N3O2/c1-12-19(22(29)27-18-10-9-15(24)11-25-18)20(13-5-7-14(23)8-6-13)21-16(26-12)3-2-4-17(21)28/h5-11,20,26H,2-4H2,1H3,(H,25,27,29) |
Clave InChI |
OQCCAFUIDVCOFV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Br)C(=O)NC4=NC=C(C=C4)Br |
SMILES canónico |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Br)C(=O)NC4=NC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)









